Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- typically involves multiple steps. One common method includes the following steps:
Formation of the Benzenepropanoic Acid Core: This step involves the reaction of benzene with propanoic acid under specific conditions to form the benzenepropanoic acid core.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.
Attachment of the Pyridinyl Moiety: The pyridinyl group is attached via a coupling reaction, often facilitated by a palladium catalyst.
Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkyl halides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- involves its interaction with specific molecular targets. The cyano group and pyridinyl moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid cores but different substituents.
Pyridinyl-containing compounds: Molecules with pyridinyl groups that exhibit similar reactivity and applications.
Cyano-substituted compounds: Compounds with cyano groups that undergo similar chemical reactions.
Uniqueness
What sets Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- apart is its combination of functional groups, which provides a unique reactivity profile. This combination allows for diverse applications in various fields, making it a versatile and valuable compound.
Properties
IUPAC Name |
methyl 2-[(3-cyanophenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-17(23(25(30)32-2)15-18-4-3-5-19(14-18)16-26)27-24(29)22-8-6-20(7-9-22)21-10-12-28(31)13-11-21/h3-14,17,23H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYHDUIMHBCABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.